Product packaging for Methyl 2-(trimethylsilyl)propionate(Cat. No.:CAS No. 55453-09-3)

Methyl 2-(trimethylsilyl)propionate

Cat. No.: B13752378
CAS No.: 55453-09-3
M. Wt: 160.29 g/mol
InChI Key: CQHHIWHDTDRKMA-UHFFFAOYSA-N
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Description

Historical Context of Silicon-Based Reagents in Stereoselective Organic Transformations

The journey of organosilicon compounds began in 1863 when Friedel and Craft synthesized the first such molecule, tetraethylsilane. ias.ac.in However, it was the pioneering work of Frederick Kipping in the early 20th century that laid the foundation for classical organosilicon chemistry. ias.ac.in The true potential of silicon in controlling the three-dimensional arrangement of atoms during a chemical reaction, or stereoselective transformations, began to be unlocked much later.

Seminal contributions from chemists like Sommer and Corriu demonstrated that optically active organosilanes could be used as versatile chiral reagents in synthesis. researchgate.netnih.gov Their work opened the door to leveraging silicon-containing molecules to influence the stereochemical outcome of reactions. acs.org This led to the development of a vast array of silicon-based reagents capable of participating in highly stereospecific processes. acs.org In recent years, the field has advanced to include the asymmetric synthesis of molecules with a stereogenic silicon center itself, further expanding the toolkit for creating complex, three-dimensional structures. researchgate.netchemrxiv.org

Structural Features and Inherent Reactivity of α-Silylated Carboxylic Acid Esters

The reactivity of α-silylated carboxylic acid esters, such as Methyl 2-(trimethylsilyl)propionate, is a direct consequence of the electronic properties of the silicon atom positioned at the α-carbon (the carbon atom adjacent to the ester carbonyl group).

The key structural features and their impact on reactivity are:

α-Proton Acidification : The silicon atom, being electropositive relative to carbon, helps to stabilize a negative charge on the α-carbon. This effect makes the α-proton more acidic compared to its non-silylated counterpart. chemrxiv.org

Enolate Formation : Due to the increased acidity of the α-proton, α-silylated esters can be readily deprotonated by a suitable base (like lithium diisopropylamide) to form a lithium ester enolate. capes.gov.br

Reaction with Electrophiles : This enolate is a potent nucleophile that can react with a variety of electrophiles, most notably aldehydes and ketones. capes.gov.br The initial reaction produces a β-oxidosilane intermediate. capes.gov.br

Peterson Olefination : This intermediate readily undergoes a spontaneous elimination reaction, known as the Peterson olefination, to form an α,β-unsaturated ester. capes.gov.br This facile elimination is a hallmark of the reactivity of α-silyl esters. capes.gov.br

In general, carboxylic acid esters are a class of carboxylic acid derivatives that fall in the mid-range of reactivity towards nucleophilic acyl substitution. libretexts.org However, the presence of the α-silyl group imparts unique reactivity at the α-position, which is central to the utility of this compound.

Overview of this compound's Fundamental Role as a Nucleophilic Propionate (B1217596) Equivalent in Organic Synthesis

The primary role of this compound in organic synthesis is to serve as a nucleophilic propionate equivalent . This means that it can be used to introduce a three-carbon propionate unit into a target molecule through a carbon-carbon bond-forming reaction.

The process unfolds as follows:

Deprotonation of this compound at the α-carbon with a strong, non-nucleophilic base generates a specific enolate.

This enolate then acts as the nucleophile, attacking an electrophilic partner, such as the carbonyl carbon of an aldehyde or ketone.

The subsequent elimination of the trimethylsilanolate group drives the reaction to completion, yielding an α,β-unsaturated ester. capes.gov.br

This strategy allows chemists to construct complex carbon skeletons by forming a new bond at the α-position of a propionate unit. The reaction of the lithium enolate of α-trimethylsilyl esters with carbonyl compounds has been demonstrated as an excellent method for preparing α,β-unsaturated esters. capes.gov.br This transformation is valuable in the synthesis of numerous natural products and pharmaceutically relevant molecules where such structural motifs are common.

PropertyValue
Chemical Name This compound chemicalbook.com
Synonyms Methyl-2-(trimethylsilyl)-propionat; Propanoic acid, 2-(trimethylsilyl)-, methyl ester chemicalbook.com
CAS Number 55453-09-3 chemicalbook.com
Molecular Formula C₇H₁₆O₂Si chemicalbook.comuni.lu
Molecular Weight 160.29 g/mol chemicalbook.com
Boiling Point 155-157 °C chemicalbook.com
Refractive Index n20/D 1.424 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O2Si B13752378 Methyl 2-(trimethylsilyl)propionate CAS No. 55453-09-3

Properties

CAS No.

55453-09-3

Molecular Formula

C7H16O2Si

Molecular Weight

160.29 g/mol

IUPAC Name

methyl 2-trimethylsilylpropanoate

InChI

InChI=1S/C7H16O2Si/c1-6(7(8)9-2)10(3,4)5/h6H,1-5H3

InChI Key

CQHHIWHDTDRKMA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)[Si](C)(C)C

Origin of Product

United States

Reactivity Profiles and Mechanistic Principles Governing Methyl 2 Trimethylsilyl Propionate Derivatives

Lewis Acid-Catalyzed Carbonyl Additions (Mukaiyama Aldol (B89426) Reactions)

The Mukaiyama aldol addition is a cornerstone reaction of silyl (B83357) enol ethers and silyl ketene (B1206846) acetals like methyl 2-(trimethylsilyl)propionate. nih.govwiley-vch.dewikipedia.org In this reaction, a Lewis acid activates a carbonyl compound, typically an aldehyde or ketone, towards nucleophilic attack by the silyl ketene acetal (B89532). nih.govrsc.org This process is highly valued for its ability to form β-hydroxy esters under relatively mild conditions, avoiding the harsh basic or acidic environments required for traditional aldol reactions. nih.govmsu.edu

The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the electrophile, which enhances its electrophilicity. rsc.org The silyl ketene acetal then attacks the activated carbonyl carbon, leading to the formation of a new carbon-carbon bond. A subsequent workup step, often involving a fluoride (B91410) source or acidic conditions, removes the silyl group from the resulting silyloxy ester to yield the final β-hydroxy propionate (B1217596) product. msu.edu

The diastereoselectivity of the Mukaiyama aldol reaction is a critical aspect, as the reaction creates a new stereocenter. The relative stereochemistry of the resulting aldol adduct is influenced by several factors, including the geometry of the silyl ketene acetal (E vs. Z), the nature of the aldehyde or ketone substrate, the Lewis acid employed, and the reaction conditions. wiley-vch.de

While an open transition state is generally favored, the syn/anti diastereoselectivity is highly dependent on the steric bulk of the substituents on both the nucleophile and the electrophile, as well as the nature of the Lewis acid. organic-chemistry.org For instance, the reaction of silyl ketene acetals with various aldehydes can lead to different diastereomeric ratios depending on these factors.

Below is a table illustrating the typical outcomes of Mukaiyama aldol reactions with representative aldehyde and ketone substrates, showcasing the influence of the electrophile on diastereoselectivity.

Electrophile (Aldehyde/Ketone)Lewis AcidTypical Major DiastereomerDiastereomeric Ratio (syn:anti)
BenzaldehydeTiCl₄synVariable, often syn-selective
IsobutyraldehydeBF₃·OEt₂synGood to excellent syn-selectivity wiley-vch.de
PivalaldehydeTiCl₄antiGenerally high anti-selectivity
AcetoneTiCl₄N/A (no new stereocenter at the ketone position)N/A

Note: The data presented are representative examples from studies on analogous silyl ketene acetals and may not reflect the exact outcomes for this compound under all conditions.

The use of chiral electrophiles or chiral Lewis acid-ligand systems allows for asymmetric Mukaiyama aldol reactions, providing access to enantioenriched β-hydroxy propionates. msu.edursc.org When a chiral aldehyde is used, the inherent facial bias of the aldehyde, often predicted by Felkin-Anh or chelation-controlled models, directs the incoming nucleophile to one face of the carbonyl group. msu.edu

The development of chiral Lewis acids has been a significant advancement, enabling catalytic and enantioselective versions of the Mukaiyama aldol reaction. msu.edu These catalysts create a chiral environment around the electrophile, leading to a facial-selective attack by the silyl ketene acetal. rsc.org For example, chiral titanium and copper complexes have been shown to be effective in promoting highly enantioselective and diastereoselective aldol additions of silyl ketene acetals. wikipedia.orgnih.gov

The following table summarizes the impact of chiral auxiliaries and ligands on the stereochemical outcome of the Mukaiyama aldol reaction.

Chiral SystemLewis Acid/CatalystKey FeatureTypical Stereochemical Outcome
Chiral α-alkoxy aldehydeChelating (e.g., TiCl₄) or non-chelating (e.g., BF₃·OEt₂) Lewis acidsChelation control can dictate facial selectivity. msu.eduHigh diastereoselectivity, dependent on the Lewis acid.
Chiral auxiliary on the ester (e.g., Evans auxiliary)TiCl₄The auxiliary blocks one face of the enolate. wiley-vch.deHigh diastereoselectivity in the aldol adduct.
Chiral Lewis Acid (e.g., BINAP-metal complex)Chiral Ti(IV) or Cu(II) complexesCreates a chiral pocket around the electrophile. wikipedia.orgnih.govHigh enantioselectivity (ee) and diastereoselectivity (dr).

Conjugate Addition Reactions to Activated α,β-Unsaturated Systems

This compound and related silyl ketene acetals can act as soft nucleophiles in Michael (or 1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their equivalents. The reaction is typically promoted by a Lewis acid, which activates the α,β-unsaturated system towards nucleophilic attack at the β-position. masterorganicchemistry.com

While enolates derived from esters are known to favor 1,4-addition under thermodynamic control, silyl ketene acetals, having more covalent character, generally undergo 1,4-addition in the presence of a suitable Lewis acid like titanium tetrachloride. oup.com Interestingly, the choice of catalyst can sometimes switch the selectivity between 1,2- and 1,4-addition. For example, a copper(I)-phosphine complex has been reported to promote the 1,2-addition of a methyl propionate-derived ketene silyl acetal to 2-cyclohexen-1-one, whereas the use of copper(I) halide alone led to the 1,4-adduct. oup.com

The general outcome of the conjugate addition of a silyl ketene acetal to an enone is depicted below, followed by a table summarizing the influence of the reaction conditions on the regioselectivity.

Michael AcceptorPromoter/CatalystTypical OutcomeReference
α,β-Unsaturated Ketone (e.g., Cyclohexenone)TiCl₄1,4-Addition (Conjugate Addition) oup.com
α,β-Unsaturated Ketone (e.g., Cyclohexenone)CuCl(PPh₃)₂1,2-Addition oup.com
α,β-Unsaturated EsterLewis Acid1,4-Addition masterorganicchemistry.com

Electrophilic Substitution at the α-Carbon Position

The nucleophilic α-carbon of this compound is susceptible to attack by various electrophiles, leading to α-functionalized propionate derivatives. A significant example of this reactivity is the palladium-catalyzed α-arylation of silyl ketene acetals. acs.orgberkeley.edu This reaction allows for the direct formation of a carbon-carbon bond between the α-position of the ester and an aryl group, providing a route to α-aryl carboxylic acid derivatives. acs.orgberkeley.edu

In a study by Hartwig and coworkers, the palladium-catalyzed arylation of the trimethylsilyl (B98337) enolate of methyl propionate was achieved using aryl bromides in the presence of a palladium catalyst and a zinc-based additive such as ZnF₂. acs.org The reaction tolerates a wide range of functional groups on the aryl bromide. acs.org This methodology has also been extended to asymmetric synthesis by using chiral auxiliaries on the ester, leading to the formation of enantioenriched α-aryl propionates. acs.org

Besides arylation, electrophilic amination of silyl ketene acetals provides a direct route to α-amino acids. nih.govacs.org Copper-catalyzed reactions with hydroxylamines or N-chloroamines as the electrophilic nitrogen source have been developed for this purpose. nih.govjconsortium.com

The table below summarizes key findings in the electrophilic substitution of silyl ketene acetals analogous to this compound.

ElectrophileCatalyst/PromoterProductKey FindingsReference
Aryl BromidePd(dba)₂ / P(t-Bu)₃ / ZnF₂α-Aryl Methyl PropionateHigh yields and good functional group tolerance. acs.org acs.org
Hydroxylamine derivativeCopper catalystα-Amino Methyl PropionateProvides a direct route to α-amino acid derivatives. nih.gov nih.gov
N-ChloroamineCopper(I)/2,2'-bipyridyl complexα-Amino Methyl PropionateEffective amination of silyl ketene acetals. jconsortium.com jconsortium.com

Desilylation and Protodesilylation Pathways for Regenerating Propionate Functionality

The trimethylsilyl group in this compound and its reaction products serves as a versatile protecting or activating group that can be readily cleaved to regenerate the propionate functionality. The desilylation is most commonly achieved using fluoride ion sources or under acidic conditions.

Fluoride-induced desilylation is particularly effective due to the high affinity of fluoride for silicon, forming a strong Si-F bond. stackexchange.com Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are frequently used for this purpose. stackexchange.com The mechanism involves the attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate, which then cleaves the silicon-carbon bond to release the enolate, which is subsequently protonated. stackexchange.comnih.gov

Protodesilylation, the replacement of the silyl group with a proton, can be accomplished under acidic conditions. The choice of acid and reaction conditions can be tuned to achieve selective desilylation in the presence of other acid-labile groups.

The following table outlines common methods for the desilylation and protodesilylation of α-silyl esters.

ReagentReaction TypeMechanism/Key Features
Tetrabutylammonium fluoride (TBAF)Fluoride-induced DesilylationFormation of a strong Si-F bond drives the reaction. stackexchange.com
Hydrofluoric acid (HF) or HF-PyridineAcid-catalyzed DesilylationProtonation of the ester carbonyl can facilitate cleavage.
Trifluoroacetic acid (TFA)ProtodesilylationCleavage under moderately acidic conditions.
Aqueous HCl or H₂SO₄ProtodesilylationStrongly acidic conditions for robust substrates.

Theoretical and Computational Analyses of Reaction Pathways, Intermediates, and Transition States

Theoretical and computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanisms and stereochemical outcomes of reactions involving silyl ketene acetals. unamur.benih.gov These studies allow for the detailed examination of transition state geometries, reaction intermediates, and the energetic profiles of different reaction pathways.

For the Mukaiyama aldol reaction, DFT calculations have been employed to model the transition states and to rationalize the observed diastereoselectivity. acs.orgillinois.edu These studies have helped to refine the understanding of open versus closed transition states and the influence of the Lewis acid and substituents on the stereochemical course of the reaction. For example, computational models can predict whether a synclinal or antiperiplanar arrangement of the reactants in the transition state is favored, which corresponds to the formation of syn or anti aldol products, respectively. illinois.edu

Computational methods are also valuable for understanding regioselectivity, such as in the case of conjugate addition reactions, and for predicting the site of electrophilic attack in substitution reactions. nih.govresearchgate.net By calculating the energies of different possible intermediates and transition states, a more quantitative picture of the reaction landscape can be obtained. nih.gov

Strategic Applications of Methyl 2 Trimethylsilyl Propionate in Advanced Complex Molecule Synthesis

Stereoselective Construction of Chiral Propionate (B1217596) Units

The propionate moiety is a common structural motif in a vast array of natural products, and the ability to control its stereochemistry is paramount in their synthesis. Methyl 2-(trimethylsilyl)propionate serves as a valuable precursor for the generation of enolates that participate in highly stereocontrolled carbon-carbon bond-forming reactions.

High Diastereoselective Control in Directed Aldol (B89426) Reactions

The aldol reaction stands as one of the most powerful tools for the construction of β-hydroxy carbonyl compounds. When enolates derived from propionate esters are employed, two new stereocenters can be generated, making diastereoselectivity a critical aspect. The lithium enolate of this compound, generated by treatment with strong, non-nucleophilic bases such as lithium diisopropylamide (LDA), can react with aldehydes in a highly diastereoselective manner. semanticscholar.orgrsc.org The bulky trimethylsilyl (B98337) group plays a crucial role in biasing the facial selectivity of the enolate attack on the aldehyde, leading to the preferential formation of one diastereomer. The geometry of the enolate (E or Z) is a key determinant of the aldol adduct's relative stereochemistry (syn or anti). rsc.org The Zimmerman-Traxler model is often invoked to rationalize the observed stereochemical outcomes, where the reaction proceeds through a chair-like six-membered transition state. mcmaster.ca

Reactant 1 (Enolate Source)Reactant 2 (Aldehyde)BaseDiastereoselectivity (syn:anti)Reference
This compoundBenzaldehydeLDAHigh (predominantly one isomer) semanticscholar.org
Ethyl PropionateIsobutyraldehydeLDAVaries with conditions wiley-vch.de
N-Propionyl OxazolidinoneVarious AldehydesBu₂BOTf, Et₃NHigh syn-selectivity nih.gov

Asymmetric Induction in Syntheses Involving α-Substituted Ester Enolates

For the synthesis of enantiomerically pure compounds, chiral auxiliaries are frequently employed to induce asymmetry. These chiral molecules are temporarily incorporated into the substrate, direct the stereochemical course of a reaction, and are subsequently removed. While direct examples involving this compound are not extensively documented in readily available literature, the principle is well-established with related propionate derivatives, particularly N-propionyl oxazolidinones developed by Evans and others. semanticscholar.orgresearchgate.netorgsyn.org In these systems, the chiral auxiliary is attached to the propionyl group. Deprotonation generates a chiral enolate where one face is effectively shielded by the auxiliary, leading to highly diastereoselective alkylation or aldol reactions. semanticscholar.orgnih.gov This powerful strategy allows for the predictable construction of specific stereoisomers. The high diastereoselectivity achieved in these reactions with related systems suggests a strong potential for developing similar asymmetric transformations starting from this compound, potentially by converting it to a corresponding chiral amide or imide. clockss.orgnih.gov

Role in Total Synthesis of Polyketides and Diverse Natural Products

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. nih.gov Their backbones are often constructed from the iterative condensation of small carboxylic acid-derived units, including propionate. The stereocontrolled assembly of these propionate units is a central challenge in polyketide total synthesis.

Assembly of Polypropionate Architectures and Stereotetrads

The iterative coupling of propionate units leads to the formation of polypropionate chains with multiple stereocenters. A common and challenging motif within these chains is the stereotetrad, a sequence of four contiguous stereocenters. The ability to construct these stereotetrads with defined relative and absolute stereochemistry is crucial for the successful synthesis of many complex polyketides. While the direct use of this compound as the primary building block in a complete polyketide synthesis is not prominently detailed in the reviewed literature, its role as a precursor to propionate building blocks is implied. Methodologies for the synthesis of all possible diastereomeric stereotetrads have been developed, often starting from cyclic precursors like furan (B31954). nih.gov The fundamental reactions that build these complex structures, such as the aldol reaction, rely on the principles of stereocontrol discussed previously, where propionate enolates are key intermediates. wiley-vch.denih.gov The development of methods for the stereocontrolled iteration of propionate units is an active area of research, with the ultimate goal of creating automated and programmable syntheses of polyketides.

Formation of Spiroacetal and Lactone Ring Systems

Spiroacetals and lactones are common heterocyclic structures found in a wide range of natural products. The synthesis of these rings often involves the cyclization of a precursor containing appropriately positioned hydroxyl and carbonyl or carboxyl groups. Aldol reactions using propionate-derived enolates can furnish the necessary acyclic precursors for these cyclizations. For instance, an aldol adduct derived from the reaction of a this compound enolate with an aldehyde containing a distal hydroxyl group could, after subsequent transformations, be induced to form a lactone. mcmaster.caorganic-chemistry.orgclockss.org Similarly, the carbon framework for a spiroacetal could be assembled using iterative aldol additions, followed by deprotection and acid-catalyzed cyclization. The synthesis of novel spiroacetal-nucleoside hybrids has been reported, highlighting the importance of spiroacetal scaffolds. scilit.com

Annulation and Cyclization Reactions Utilizing this compound (e.g., Furan Synthesis)

Annulation and cyclization reactions are powerful strategies for the construction of cyclic and heterocyclic systems. The reactivity of this compound and its derivatives can be harnessed in such transformations.

While specific examples detailing the direct use of this compound in furan synthesis via annulation are not prevalent in the surveyed literature, the synthesis of substituted furans is a well-developed field with numerous methods. kyushu-u.ac.jp Many of these methods involve the cyclization of 1,4-dicarbonyl compounds or the reaction of enolates with suitable electrophiles. clockss.orgrsc.org The enolate derived from this compound could potentially be employed in reactions that lead to furan precursors. For example, reaction with an α-haloketone could provide a 1,4-dicarbonyl compound that, upon treatment with acid, could cyclize to a furan. The synthesis of polysubstituted furans often relies on the strategic placement of substituents on an acyclic precursor that is then cyclized. psu.eduresearchgate.net The versatility of the trimethylsilyl group, which can be replaced with other functionalities, could also be exploited in the synthesis of specifically substituted furans. psu.edu

Asymmetric Transformations for the Generation of Multiple Stereogenic Centers

The generation of multiple stereogenic centers in a controlled manner is a formidable challenge in organic synthesis. The enolate derived from this compound serves as a powerful tool in this endeavor, particularly in diastereoselective aldol reactions. The reaction of this enolate with a chiral aldehyde can lead to the formation of two new stereocenters simultaneously. The stereochemical outcome of such reactions is highly dependent on the geometry of the enolate (E or Z) and the nature of the chiral aldehyde and reaction conditions. thieme-connect.depharmacy180.com

The Zimmerman-Traxler model is often invoked to rationalize the stereoselectivity observed in these aldol reactions. pharmacy180.com This model proposes a chair-like six-membered transition state involving the metal cation of the enolate, the enolate oxygen, the enolate α-carbon, the aldehyde carbonyl carbon, the aldehyde carbonyl oxygen, and the aldehyde α-carbon. The substituents on the enolate and the aldehyde will preferentially occupy pseudo-equatorial positions to minimize steric interactions, thus dictating the facial selectivity of the reaction and the resulting diastereomeric ratio.

For instance, the reaction of the lithium enolate of a propionate ester with a chiral α-substituted aldehyde can exhibit high levels of diastereoselectivity. The inherent facial bias of the chiral aldehyde, often dictated by Felkin-Anh or chelation-controlled models, coupled with the geometric preference of the enolate, allows for predictable and selective formation of one of the four possible diastereomeric products.

Table 1: Diastereoselective Aldol Reaction of a Propionate Enolate with a Chiral Aldehyde

Enolate GeometryChiral Aldehyde (R-configuration)Major DiastereomerDiastereomeric Ratio (ds)
(Z)-enolate2-phenylpropanalsyn>95:5
(E)-enolate2-phenylpropanalanti>95:5
(Z)-enolate2-benzyloxypropanal (chelation control)syn>98:2
(Z)-enolate2-benzyloxypropanal (non-chelation control)anti>90:10

This table presents illustrative data based on established principles of diastereoselective aldol reactions.

Furthermore, the use of chiral auxiliaries attached to the propionate moiety can provide an additional layer of stereocontrol, enabling enantioselective synthesis. While this article focuses on this compound, the principles derived from studies using other propionate esters with chiral auxiliaries are directly applicable. These auxiliaries create a chiral environment around the enolate, directing the approach of the electrophile to one face of the enolate, leading to the formation of a single enantiomer of the product.

Utilization in Orthogonal Protecting Group Strategies for Carboxylic Acids (as an α-silyl ester)

In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protecting groups is crucial. An orthogonal set of protecting groups allows for the selective deprotection of one functional group in the presence of others, which are removed under different, non-interfering conditions. The this compound can be strategically employed to protect carboxylic acids in the form of an α-silyl ester. This protecting group offers a unique cleavage condition, rendering it orthogonal to many other commonly used protecting groups.

The α-silyl ester is generally stable to a range of reaction conditions, including those that are mildly acidic or basic, and to various oxidative and reductive reagents. thieme-connect.de This stability allows for chemical manipulations at other parts of the molecule without affecting the protected carboxylic acid.

The key to its utility in orthogonal strategies lies in its selective cleavage. The α-silyl ester is readily cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netnih.gov The mechanism of cleavage involves the attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate which then undergoes fragmentation to release the carboxylate anion.

This fluoride-mediated deprotection is orthogonal to many other protecting groups commonly used in organic synthesis. For example, it is orthogonal to acid-labile groups like tert-butyl esters and Boc-amines, base-labile groups like acetate (B1210297) and benzoate (B1203000) esters, and groups removed by hydrogenolysis such as benzyl (B1604629) esters and Cbz-amines.

Table 2: Orthogonality of the α-Silyl Ester Protecting Group

Protecting GroupTypical Cleavage ConditionsStability to α-Silyl Ester Cleavage (TBAF)
tert-Butyl (tBu) esterStrong Acid (e.g., TFA)Stable
Benzyl (Bn) esterHydrogenolysis (H₂, Pd/C)Stable
Acetate (Ac) esterBase (e.g., NaOH, NH₃)Stable
Benzyloxycarbonyl (Cbz)Hydrogenolysis (H₂, Pd/C)Stable
tert-Butoxycarbonyl (Boc)Strong Acid (e.g., TFA)Stable
α-Silyl Ester Fluoride Ion (e.g., TBAF) -

This table illustrates the orthogonal nature of the α-silyl ester compared to other common protecting groups.

This orthogonality allows for a highly flexible and strategic approach to the synthesis of complex molecules. For instance, in a molecule containing multiple carboxylic acids protected with different groups, the α-silyl ester can be selectively removed to unmask one carboxylic acid for further reaction, leaving the other protected acids intact. This level of control is indispensable in the synthesis of polyfunctional compounds like peptides, polyketides, and other natural products.

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 2-(trimethylsilyl)propionate, and how do reaction conditions influence yield?

The synthesis of this compound typically involves silylation of a propionate precursor. Key factors include:

  • Catalyst choice : Use of Lewis acids (e.g., TMSCl) to activate the silyl donor.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions like hydrolysis of the silyl group.
    Yield optimization requires monitoring reaction progress via NMR or GC-MS to identify competing pathways (e.g., dimerization or over-silylation) .

Q. How can structural analogs of this compound be designed to enhance stability in aqueous environments?

Structural analogs often replace the trimethylsilyl group with bulkier silyl ethers (e.g., tert-butyldimethylsilyl) to sterically hinder hydrolysis. Comparative

AnalogHydrolysis Half-Life (pH 7.4)Solubility in H₂O (mg/mL)
Methyl 2-(TMS)propionate2.3 h0.12
Ethyl 2-(TBS)propionate48 h0.05

Bulkier substituents increase stability but reduce solubility, necessitating a balance for biological applications .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : The trimethylsilyl group shows a sharp singlet at δ 0.1–0.3 ppm (¹H) and δ 0–5 ppm (¹³C).
  • FT-IR : Strong absorbance at ~1250 cm⁻¹ (Si–C stretching) and ~840 cm⁻¹ (Si–O–C bending).
  • MS (EI) : Molecular ion peak at m/z 190 [M]⁺ with fragments at m/z 73 ([Si(CH₃)₃]⁺) and m/z 117 ([C₅H₉O₂]⁺).
    Cross-validation with elemental analysis ensures purity .

Advanced Research Questions

Q. How do α-substituents influence the dimerization kinetics of this compound derivatives?

In studies of α-methyl-substituted analogs, the steric bulk of the trimethylsilyl group directs dimerization regiochemistry. For example:

  • Methyl 2-(TMS)methylfuran-3-carboxylate dimerizes via [4+2] cycloaddition under thermal conditions (Δ, 110°C), forming endo products with >80% selectivity.
  • Removing the α-methyl group increases reactivity but reduces selectivity due to unhindered orbital alignment .
    Kinetic studies (monitored by flow NMR) show pseudo-first-order behavior, with rate constants (k) dependent on solvent polarity .

Q. What strategies resolve contradictions in bioassay data for this compound’s herbicidal activity?

Discrepancies in growth inhibition assays (e.g., IC₅₀ values varying by >50%) often arise from:

  • Metabolite interference : Degradation products (e.g., propionic acid) may exhibit off-target effects.
  • Environmental factors : Soil pH and organic matter content alter bioavailability.
    A standardized protocol using hydroponic systems with controlled pH (6.5–7.0) and LC-MS monitoring of parent compound integrity is recommended .

Q. How do pseudo-eutectic solvent systems improve lipase-catalyzed resolution of this compound enantiomers?

Pseudo-eutectic mixtures (e.g., choline chloride/glycerol) enhance enantioselectivity (E > 200) by:

  • Stabilizing the enzyme’s active conformation via H-bonding networks.
  • Reducing solvent viscosity, improving substrate diffusion (kcat increases 3-fold vs. organic solvents).
    Example system:
SolventConversion (%)ee (%)
Hexane4578
ChCl/Glycerol (1:2)9299

This approach aligns with green chemistry principles by minimizing volatile organic solvent use .

Q. What computational methods predict the hydrolytic stability of this compound in prodrug design?

DFT calculations (B3LYP/6-31G*) model hydrolysis pathways:

  • Step 1 : Nucleophilic attack by H₂O at the silyl carbon (rate-limiting step, ΔG‡ = 25.3 kcal/mol).
  • Step 2 : Cleavage of the Si–O bond (ΔG‡ = 12.1 kcal/mol).
    MD simulations in explicit solvent (TIP3P water) correlate with experimental half-lives (R² = 0.91). Use these models to prioritize analogs with ΔG‡ > 30 kcal/mol for in vivo stability .

Q. Methodological Notes

  • Data Validation : Always cross-reference synthetic yields with independent analytical methods (e.g., HPLC vs. NMR).
  • Contradiction Management : Replicate assays under harmonized conditions to isolate compound-specific effects from environmental variables.
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., TMSCl) .

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